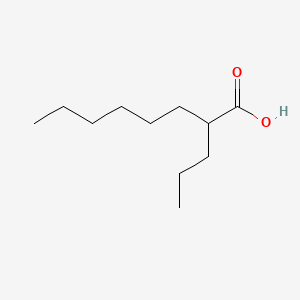

2-Propyloctanoic acid

Beschreibung

Historical Context of Discovery and Initial Pharmacological Characterization of 2-Propyloctanoic Acid (Arundic Acid/ONO-2506)

This compound was identified during a screening program by the Minase Research Institute of Ono Pharmaceutical Co., Ltd. in Japan. ub.edu It was subsequently developed under the code name ONO-2506 and is also known by the name Arundic Acid. researchgate.netncats.io Initial research, which began in the late 1990s, centered on its potential as a therapeutic agent for neurological conditions.

The initial pharmacological characterization of Arundic Acid (ONO-2506) revealed a novel mechanism of action centered on the modulation of astrocytes, a type of glial cell in the brain. researchgate.netontosight.ai In response to brain injury, such as in ischemic stroke, astrocytes can become "activated," a state which can have both beneficial and detrimental effects on surrounding neurons. encyclopedia.pub Research demonstrated that Arundic Acid inhibits the synthesis of the S100B protein in these activated astrocytes. rndsystems.commedchemexpress.comingentaconnect.com S100B is a calcium-binding protein that, when overproduced by reactive astrocytes, can contribute to neuronal damage and death. researchgate.netingentaconnect.com

Preclinical studies, particularly in rodent models of permanent focal ischemia, showed that by suppressing the overexpression of S100B, Arundic Acid could reduce the expansion of the cerebral infarct volume. ingentaconnect.com This neuroprotective effect suggested its potential as a treatment for acute ischemic stroke. researchgate.netencyclopedia.pub Based on these findings, Arundic Acid (ONO-2506) advanced into clinical trials to evaluate its efficacy in treating stroke, as well as other neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). researchgate.netncats.ioontosight.aidrugbank.com

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Arundic Acid, ONO-2506 |

| Molecular Formula | C₁₁H₂₂O₂ |

| Molecular Weight | 186.29 g/mol |

| Primary Target | S100B Protein Synthesis |

Significance of Enantiomeric Forms in Biological Systems: Focus on (R)-2-Propyloctanoic Acid

This compound possesses a chiral center at the second carbon atom, meaning it exists as two non-superimposable mirror images known as enantiomers: (R)-2-propyloctanoic acid and (S)-2-propyloctanoic acid. researchgate.netresearchgate.net Early in its development, researchers discovered that the biological activity was stereospecific, with one enantiomer being significantly more potent than the other.

The biologically active form was identified as the (R)-enantiomer, specifically (R)-(-)-2-propyloctanoic acid, which is the form designated as ONO-2506. researchgate.netbiosynth.com This enantiomer is responsible for the potent inhibition of S100B synthesis in activated astrocytes, which is the primary mechanism behind its neuroprotective effects observed in preclinical models of stroke and other neurodegenerative diseases. researchgate.net The stereoselective interaction with its molecular targets dictates its efficacy.

Further investigations into the S-enantiomer, S-(+)-Arundic Acid, revealed that it has distinct biological properties. While the (R)-enantiomer primarily targets S100B, the (S)-form exhibits different binding affinities, notably for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and inflammatory pathways. This discovery of stereochemical influences on biological activity underscores the importance of enantiomeric purity in developing targeted therapeutics. The synthesis of both the (R)- and (S)-enantiomers with high enantiomeric excess (99% ee) has been successfully achieved, allowing for detailed and specific investigation into the pharmacological profiles of each. researchgate.net

| Enantiomer | Key Target(s) | Primary Neuroprotective Role |

| (R)-(-)-Arundic Acid (ONO-2506) | S100β, EAAT1/GLT-1 | Reduces infarct volume in stroke by inhibiting S100β synthesis and enhancing glutamate (B1630785) transporter expression. |

| S-(+)-Arundic Acid | PPAR-γ, NF-κB | Modulates lipid metabolism and inflammatory pathways. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYMCMYLORLIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339025 | |

| Record name | 2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31080-41-8 | |

| Record name | 2-Propyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31080-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereoselective Approaches for 2 Propyloctanoic Acid

Asymmetric Synthesis Strategies for (R)-2-Propyloctanoic Acid

The development of enantiomerically pure (R)-2-propyloctanoic acid has been pursued through several sophisticated synthetic routes. These methods are designed to control the stereochemistry at the chiral center, leading to the desired enantiomer with high optical purity.

Chiral Auxiliary-Mediated Synthesis

A prominent and effective strategy for the asymmetric synthesis of (R)-2-propyloctanoic acid involves the use of chiral auxiliaries. These are chiral compounds that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed.

A practical and large-scale synthesis of (R)-2-propyloctanoic acid has been successfully achieved using Oppolzer's camphorsultam as a chiral auxiliary. oup.comoup.com This method provides the target compound in high yield and with high optical purity. oup.com The synthesis involves a three-step process:

Acylation : The synthesis begins with the acylation of (–)-2,10-camphorsultam with octanoyl chloride, which produces the N-octanoyl sultam. drugfuture.com

Diastereoselective Alkylation : The lithium enolate of the N-octanoyl sultam is then subjected to a diastereoselective alkylation reaction with an alkyl halide, such as allyl bromide. drugfuture.com This step creates the (2S)-2-propenoyloctanoyl sultam. drugfuture.com

Cleavage : The final step is the hydrolysis of the N-acyl sultam to yield the carboxylic acid. A novel method for this cleavage utilizes a combination of tetrabutylammonium (B224687) hydroxide (B78521) and hydrogen peroxide, which has proven essential for the success of the synthesis on a larger scale. oup.comresearchgate.net Subsequent catalytic hydrogenation of the unsaturated acid yields the final (R)-2-propyloctanoic acid. drugfuture.com

This approach is notable for producing a crystalline key intermediate, which facilitates purification. thieme-connect.com Although the chiral auxiliary is expensive, this method has been effective for large-scale production. hbni.ac.in

In the search for alternative and more cost-effective chiral auxiliaries, researchers have developed a novel auxiliary derived from the readily available and inexpensive (S)-(-)-1-phenylethylamine. thieme-connect.comthieme-connect.com Specifically, {[(1S)-1-phenylethyl]amino}phenol was synthesized and evaluated for the asymmetric synthesis of (R)-2-propyloctanoic acid. thieme-connect.comresearchgate.net

The synthesis using this auxiliary proceeds via diastereoselective alkylation. While initial diastereoselectivity for allylation was moderate (ranging from 50–69% de), the resulting key intermediate possesses excellent crystalline properties. thieme-connect.com This allows for a significant improvement in diastereomeric excess to over 99% through simple recrystallization. thieme-connect.com

The effectiveness of different substituents on the nitrogen atom of 1-phenylethylamine (B125046) was investigated to optimize the diastereoselectivity of the alkylation step.

Table 1: Effect of N-Substituents on Diastereoselectivity

| Substituent on N-atom | Diastereomeric Excess (% de) |

|---|---|

| Methyl | Not effective |

| 2-Hydroxyethyl | Not effective |

| Fluorenyl | Not effective |

| 2-Dicyclohexylaminoethyl | Not effective |

| 2-N-Methylpiperidinylethyl | Not effective |

This table summarizes findings where various substituted groups on the N-atom of 1-phenylethylamine were evaluated for their effectiveness in inducing stereoselectivity, with the 2-hydroxyphenyl group showing the most promise. thieme-connect.com

Further optimization of the reaction conditions for the allylation of the N-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]octanamide was also performed.

Table 2: Optimization of Allylation Reaction Conditions

| Solvent | Temperature (°C) | Time (h) | Diastereomeric Excess (% de) | Yield (%) |

|---|---|---|---|---|

| THF | -20 | 2 | 57 | 37 (after recrystallization) |

| tert-Butyl methyl ether | Room Temp | 10 | 69 | - |

This table details the results of varying reaction conditions to improve the diastereoselectivity and yield of the allylation step. thieme-connect.com

The key advantages of this method are the ease of purification and the ability to recover and recycle the polymer-supported chiral auxiliary quantitatively by simple filtration, without a significant loss in yield or stereoselectivity. researchgate.netresearchgate.net The synthesis involves three main steps:

Acylation : The NCPS-bound chiral auxiliary is acylated with octanoyl chloride.

Stereoselective Alkylation : The enolate is generated using a strong base like lithium hexamethyldisilazide (LiHMDS) and then alkylated, for example with propargyl bromide, to set the desired stereochemistry.

Hydrolysis : The final product is cleaved from the polymer support, often using oxidative cleavage with lithium hydroxide and hydrogen peroxide, which also regenerates the auxiliary for reuse.

Diastereoselective Alkylation Reactions in Enantioselective Synthesis

The cornerstone of the chiral auxiliary-mediated syntheses of 2-propyloctanoic acid is the diastereoselective alkylation of a chiral enolate. In these reactions, the chiral auxiliary attached to the acyl group directs the incoming alkyl group to a specific face of the enolate, thereby creating a new stereocenter with a high degree of stereocontrol.

Photodeconjugation and Johnson-Claisen Rearrangement Approaches

Beyond chiral auxiliary methods, other asymmetric strategies have been explored for the synthesis of this compound.

One such approach involves a diastereoselective photodeconjugation reaction as the key step. This method has been applied to the asymmetric synthesis of the anti-Alzheimer's agent (R)-arundic acid, which is (R)-2-propyloctanoic acid. The synthesis utilizes a readily available chiral auxiliary, diacetone-d-glucose, and notably allows for access to either enantiomer of the final product with high enantiomeric excess (88% ee) from the same chiral source. researchgate.net

Another strategy employs the Johnson-Claisen rearrangement , a powerful carbon-carbon bond-forming reaction. researchgate.netwikipedia.org This rearrangement involves the reaction of an allylic alcohol with an orthoester, such as trimethylorthoacetate, typically in the presence of a weak acid catalyst like propionic acid, to form a γ,δ-unsaturated ester. wikipedia.orgsynarchive.comnumberanalytics.com This intermediate can then be converted to this compound. A diastereoselective orthoester Johnson-Claisen rearrangement has been successfully utilized in the synthesis of both enantiomers of arundic acid. researchgate.net The stereochemical outcome of this rearrangement can be influenced by factors such as the solvent, the geometry of the olefin, and the chirality of the alcohol used. researchgate.net

Process Development and Scalable Synthesis Considerations for High Optical Purity and Yield

The large-scale synthesis of enantiomerically pure (R)-2-propyloctanoic acid is crucial for its development as a pharmaceutical agent. oup.comoup.com A key challenge in this endeavor is the highly lipophilic nature of the target molecule, which can make purification and obtaining crystalline intermediates difficult. thieme-connect.com Researchers have explored various strategies to overcome these hurdles and develop a practical and scalable process that delivers high yields and exceptional optical purity. oup.comoup.com

One successful approach utilizes Oppolzer's camphorsultam as a chiral auxiliary. oup.comoup.com This method has proven effective in achieving high diastereoselectivity, leading to a crystalline key intermediate that facilitates purification. thieme-connect.com The process involves the acylation of the chiral auxiliary, followed by a diastereoselective alkylation step. oup.com

A significant consideration in scalable synthesis is the ability to easily remove the undesired diastereomer. thieme-connect.com While some common chiral auxiliaries like Evans' oxazolidinones resulted in oily intermediates that were challenging to purify, the use of Oppolzer's camphorsultam yielded a crystalline product, allowing for efficient purification through recrystallization. thieme-connect.com This crystalline nature is a critical factor for achieving high diastereomeric excess (de) on a large scale. thieme-connect.com

Further process development has focused on optimizing reaction conditions to maximize yield and optical purity. oup.comoup.com This includes the careful selection of solvents, bases, and reaction temperatures. For instance, the use of lithium diisopropylamide (LDA) as a base at low temperatures (-78 °C) has been reported for the alkylation step. oup.com

The development of alternative chiral auxiliaries derived from more accessible and less expensive starting materials, such as (S)-(-)-1-phenylethylamine, has also been explored. thieme-connect.comthieme-connect.com While the initial diastereoselectivity with some of these newer auxiliaries may be moderate, the resulting intermediates often possess good crystalline properties, allowing for significant enhancement of the diastereomeric excess to over 99% through recrystallization. thieme-connect.com

A critical aspect of a scalable synthesis is the development of a robust and efficient method for removing the chiral auxiliary. oup.comoup.comresearchgate.net This step is essential for obtaining the final product in its desired enantiomerically pure form.

The following table summarizes key aspects of scalable synthesis approaches for (R)-2-propyloctanoic acid:

| Chiral Auxiliary | Key Intermediate Properties | Purification Method | Outcome | Reference |

| Oppolzer's Camphorsultam | Crystalline | Recrystallization | High yield and high optical purity. oup.comoup.com | oup.comoup.comthieme-connect.com |

| {[(1S)-1-phenylethyl]amino}phenol | Crystalline | Recrystallization | Moderate initial diastereoselectivity, improved to >99% de after recrystallization. thieme-connect.com | thieme-connect.comthieme-connect.com |

| Evans' Oxazolidinones | Oily | Not specified | Difficult to purify. thieme-connect.com | thieme-connect.com |

Optimization of Chiral Auxiliary Removal Methodologies

The efficient removal of the chiral auxiliary is a critical final step in the synthesis of enantiomerically pure this compound. numberanalytics.comblogspot.com The chosen methodology should not only be effective in cleaving the auxiliary but also be mild enough to avoid racemization of the desired product. york.ac.uk

For auxiliaries like Oppolzer's camphorsultam, traditional cleavage methods can sometimes be harsh. oup.com A significant advancement in the synthesis of (R)-2-propyloctanoic acid was the development of a novel removal method using a combination of tetrabutylammonium hydroxide and hydrogen peroxide. oup.comoup.comresearchgate.net This method proved to be essential for the successful synthesis, affording the final product in high yield and with high optical purity. oup.comoup.com The use of peroxide reagents, such as lithium hydroperoxide (LiOOH), is a known strategy for the removal of certain chiral auxiliaries. blogspot.com

In the context of other chiral auxiliaries, such as those based on pseudoephedrine, cleavage of the amide bond is typically achieved using an appropriate nucleophile. wikipedia.org For oxazolidinone auxiliaries, hydrolysis is a common removal method. wikipedia.org

Efficient: Providing a high yield of the desired product.

Mild: Preventing racemization or degradation of the product.

Practical: Suitable for large-scale operations.

The following table outlines different methods for chiral auxiliary removal:

| Chiral Auxiliary | Removal Reagent/Method | Outcome | Reference |

| Oppolzer's Camphorsultam | Tetrabutylammonium hydroxide and hydrogen peroxide | High yield and high optical purity. oup.comoup.comresearchgate.net | oup.comoup.comresearchgate.net |

| Oxazolidinones | Hydrolysis | Effective removal. wikipedia.org | wikipedia.org |

| Pseudoephedrine Amides | Nucleophilic cleavage | Cleavage of the amide bond. wikipedia.org | wikipedia.org |

Neuropharmacological Mechanisms of Action of 2 Propyloctanoic Acid

Modulation of Astrocyte Function

Astrocytes, the most abundant glial cells in the CNS, play a critical role in brain homeostasis and response to injury. 2-Propyloctanoic acid exerts its effects by directly influencing astrocyte activity, particularly in pathological states.

Inhibition of S100B Protein Synthesis and Extracellular Release

A primary mechanism of this compound is its pronounced inhibition of the synthesis of S100B, a calcium-binding protein primarily produced and secreted by astrocytes. nih.govnih.gov Elevated extracellular levels of S100B are associated with various neurological disorders and are considered a marker of astrocytic activation and neural distress. nih.gov Research has shown that this compound suppresses the mRNA expression of S100B in activated astrocytes, thereby reducing its intracellular production and subsequent release into the extracellular space. nih.govnih.gov While the precise molecular mechanism by which this compound inhibits S100B synthesis is still under investigation, this action is a key component of its neuroprotective effects. nih.gov By reducing the availability of extracellular S100B, this compound mitigates the downstream inflammatory and potentially neurotoxic effects mediated by this protein. nih.govnih.gov

Table 1: Effect of this compound on S100B Synthesis

| Cell Type | Condition | Treatment | Observed Effect on S100B |

| Cultured Astrocytes | Activated | This compound | Pronounced inhibition of synthesis. nih.gov |

| Enteric Glial Precursors | Embryonic Gut Culture | This compound | Inhibition of developmental upregulation. nih.gov |

| Astrocytes (in vivo) | Cerebral Ischemia Model | This compound | Suppression of mRNA expression. nih.gov |

Impact on Reactive Astrocytosis and Astrocyte Activation in Neurological Injury

In response to CNS injury, astrocytes undergo a process known as reactive astrogliosis, characterized by changes in morphology, gene expression, and function. nih.gov A hallmark of this reactive state is the increased expression of glial fibrillary acidic protein (GFAP). nih.gov Studies have demonstrated that this compound significantly reduces the expression of GFAP in activated astrocytes in the peri-infarct area following permanent middle cerebral artery occlusion in rats. nih.gov This suggests that the compound can modulate the extent of reactive astrogliosis. By suppressing astrocytic activation, this compound helps to control the neuroinflammatory response and can mitigate the expansion of infarct volume in ischemic stroke models. nih.gov The pharmacological modulation of astrocytic activation by this compound represents a therapeutic strategy to limit secondary damage following neurological injury. nih.gov

Regulation of Glutamate (B1630785) Homeostasis in the Central Nervous System

Glutamate is the primary excitatory neurotransmitter in the CNS, and its extracellular concentrations are tightly regulated to prevent excitotoxicity, a process implicated in various neurological disorders. nih.gov Astrocytes play a crucial role in glutamate clearance from the synaptic cleft.

Upregulation of Glutamate Transporter Expression (e.g., EAAT1/GLAST)

A key mechanism by which this compound regulates glutamate homeostasis is through the upregulation of glutamate transporter expression in astrocytes. Specifically, it has been shown to increase the expression and function of the excitatory amino acid transporter 1 (EAAT1), also known as glutamate-aspartate transporter (GLAST). nih.gov Research on human astrocyte H4 cells demonstrated that this compound increased EAAT1 promoter activity, leading to a concentration-dependent increase in both EAAT1 mRNA and protein levels. nih.gov This enhancement of EAAT1 expression translates to an increased capacity for glutamate uptake by astrocytes. nih.gov This action is particularly relevant in conditions where glutamate transporter function is compromised.

Table 2: Effect of this compound on EAAT1/GLAST

| Cell Type | Parameter Measured | Treatment | Result |

| Human Astrocyte H4 Cells | EAAT1 Promoter Activity | This compound | Increased activity. nih.gov |

| Human Astrocyte H4 Cells | EAAT1 mRNA Levels | This compound | Concentration-dependent increase. nih.gov |

| Human Astrocyte H4 Cells | EAAT1 Protein Levels | This compound | Concentration-dependent increase. nih.gov |

| Human Astrocyte H4 Cells | Glutamate Uptake | This compound | Increased uptake. nih.gov |

Attenuation of Delayed Extracellular Glutamate Accumulation

By upregulating the expression and function of glutamate transporters like EAAT1, this compound enhances the clearance of glutamate from the extracellular space. This is particularly critical in the context of neurological injuries such as stroke, where excessive glutamate release can lead to excitotoxic neuronal death and delayed infarct expansion. nih.gov The ability of this compound to bolster the glutamate uptake capacity of astrocytes helps to counteract the pathological accumulation of this neurotransmitter. In a rat model of permanent middle cerebral artery occlusion, treatment with this compound was found to abolish the delayed expansion of the infarct that occurs between 24 and 168 hours post-occlusion. nih.gov This effect is attributed, at least in part, to the improved regulation of glutamate homeostasis and the resulting reduction in excitotoxicity in the peri-infarct region.

Mitigation of Glutamate Excitotoxicity and Associated Neuronal Damage

There is currently no available research data to describe the effects of this compound on glutamate-induced excitotoxicity. Studies examining whether this compound can protect neurons from excessive glutamate stimulation, reduce intracellular calcium overload, or prevent subsequent neuronal damage have not been identified.

Involvement in Intracellular Signaling Pathways

Specific investigations into how this compound modulates key intracellular signaling pathways in neuronal cells are absent from the current scientific literature.

Activation of Akt, ERK, and NF-κB Signaling Cascades

No studies were found that measured the phosphorylation status or activity of Akt, ERK, or NF-κB in response to treatment with this compound. Therefore, its capacity to either activate or inhibit these crucial signaling cascades remains unknown.

Exploration of Other Putative Intracellular Signaling Modulations

Beyond the primary pathways of interest, there is no information regarding the influence of this compound on other potential intracellular signaling targets, such as other MAPK pathways (e.g., JNK, p38), protein kinase C (PKC), or pathways related to calcium homeostasis. nih.govresearchgate.net

Preclinical and Clinical Investigations of 2 Propyloctanoic Acid in Neurological Disorders

Research in Alzheimer's Disease Models

Effects on Neuronal Survival and Cognitive Function

2-Propyloctanoic acid has demonstrated neuroprotective properties in preclinical models of Alzheimer's disease. Studies have shown that this compound can ameliorate cerebral amyloidosis and gliosis in transgenic mouse models of Alzheimer's. In a study involving transgenic mice overproducing a mutant amyloid precursor protein (Tg APPsw), oral administration of this compound over a six-month period, starting at 12 months of age, resulted in a significant reduction in beta-amyloid deposits. This was accompanied by a decrease in amyloid-beta peptide and S100B levels. Furthermore, the treatment ameliorated beta-amyloid plaque-associated reactive gliosis, which encompasses both astrocytosis and microgliosis. While the direct impact on neuronal survival rates has not been extensively quantified in available literature, the reduction in neuroinflammation and amyloid burden suggests a favorable environment for neuronal health. Some research indicates that Valproic acid, a related compound, has been shown to rescue neuronal loss in the brain of a double transgenic mouse model of Alzheimer's disease, suggesting a potential avenue for further investigation with this compound.

Protective Activity Against Amyloid-β-Peptide Induced Glial Death

A key mechanism of this compound in the context of Alzheimer's disease appears to be its modulatory effect on glial cells, particularly astrocytes. Research has focused on its ability to inhibit the synthesis of S100B, an astrocytic calcium-binding protein that can be neurotoxic at high concentrations. In an in vitro study using 1321N1 astrocyte cells, treatment with amyloid-β (Aβ) peptide (200 µM) led to a significant decrease in cell viability. However, the co-administration of this compound (50 µM) ameliorated these gliotoxic effects. Aβ treatment was also found to increase both intracellular and extracellular levels of S100B. In contrast, this compound significantly decreased both the intracellular and extracellular S100B levels in the presence of Aβ, indicating its protective effect on astrocytes. the-jcen.org This astroprotective effect, through the attenuation of S100B levels, is considered a significant contributor to the potential therapeutic benefits of this compound in Alzheimer's disease. the-jcen.org

Table 1: Effect of this compound on Astrocyte Viability and S100B Levels in the Presence of Amyloid-β

| Treatment Group | Astrocyte Viability (% of Control) | Intracellular S100B Level (% of Control) | Extracellular S100B Level (% of Control) |

|---|---|---|---|

| Control | 100% | 100% | 100% |

| Amyloid-β (200 µM) | Decreased (P<0.001) | Increased (P<0.001) | Increased (P<0.001) |

| Amyloid-β + this compound (50 µM) | Ameliorated gliotoxicity (P<0.05) | Decreased vs. Aβ group (P<0.001) | Decreased vs. Aβ group (P<0.001) |

Data derived from a study on 1321N1 astrocyte cells. the-jcen.org

Studies in Ischemic Stroke Pathophysiology

Prevention of Delayed Infarct Expansion

In rodent models of ischemic stroke, this compound has been shown to be effective in mitigating the secondary expansion of the infarct area. Following a permanent middle cerebral artery occlusion (pMCAO) in rats, daily intravenous administration of this compound (10 mg/kg) was found to abolish the delayed expansion of the infarct that typically occurs between 24 and 168 hours post-occlusion. nih.gov The acute expansion of the infarct within the first 24 hours, however, was not affected. nih.gov This suggests that this compound's mechanism of action is targeted toward the subacute phase of ischemic brain injury. The compound was also found to significantly reduce the number of terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL)-positive cells in the peri-infarct area, indicating a reduction in apoptotic cell death. nih.gov

Amelioration of Neurological Deficits and Functional Recovery in Rodent Models

Consistent with its effect on infarct volume, this compound has been demonstrated to improve neurological outcomes in rodent models of stroke. In the same pMCAO rat model, significant improvements in neurological deficits were observed as early as 24 hours after the initial administration of the compound when compared to vehicle-treated groups. nih.gov The therapeutic window for its administration was found to be wide, from 0 to 48 hours after the induction of pMCAO. nih.gov In a related model of intracerebral hemorrhage in rats, administration of this compound prevented motor dysfunction. nih.govnih.gov Treated animals showed improved performance in the ladder rung walking test and maintained forelimb strength in the grip strength test compared to untreated animals. nih.gov

Role in Modulating Neuroinflammation Post-Ischemia

The neuroprotective effects of this compound in the context of ischemic stroke are closely linked to its ability to modulate neuroinflammatory processes, primarily through its action on astrocytes. The compound significantly reduces the expression of S100B and glial fibrillary acidic protein (GFAP) in activated astrocytes within the peri-infarct area. nih.gov By inhibiting the synthesis of S100B, this compound is thought to suppress the subsequent activation of multiple intracellular signaling pathways that contribute to secondary brain damage. nih.govnih.gov In a rat model of intracerebral hemorrhage, treatment with this compound led to reduced astrogliosis and microglial activation in the damaged striatum. nih.govnih.gov This was accompanied by a decrease in the release of the proinflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as a reduction in the production of reactive oxygen species. nih.govnih.gov

Table 2: Effects of this compound on Neuroinflammation and Motor Function in a Rat Model of Intracerebral Hemorrhage

| Parameter | Vehicle-Treated ICH Group | This compound-Treated ICH Group |

|---|---|---|

| S100B Levels | Increased | Reduced |

| Microglial Activation | Increased | Reduced |

| Interleukin-1β (IL-1β) Levels | Increased | Decreased |

| Tumor Necrosis Factor-α (TNF-α) Levels | Increased | Decreased |

| Reactive Oxygen Species (ROS) Production | Increased | Decreased |

| Motor Function (Grip Strength) | Significant loss of forelimb strength | No loss of strength |

ICH: Intracerebral Hemorrhage. Data derived from a collagenase-induced ICH rodent model. nih.govnih.gov

Efficacy in Parkinson's Disease Models

This compound, specifically its (R)-(-)-enantiomer known as ONO-2506, has demonstrated significant neuroprotective effects in mouse models of Parkinson's disease. nih.gov In studies utilizing the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively damages dopaminergic neurons and mimics the pathology of Parkinson's, this compound has been shown to preserve neuronal integrity and function. nih.gov

MPTP administration in C57BL/6 mice leads to a substantial reduction in dopamine content in the striatum. However, treatment with this compound dose-dependently prevents this depletion. nih.gov For instance, three days after MPTP injection, striatal dopamine levels in untreated mice were reduced to 23% of the control group. In contrast, mice treated with this compound after the MPTP injection showed a significant preservation of dopamine levels, reaching up to 51% of the control in the highest dose group. nih.gov Notably, neuroprotective effects were observed even when the initiation of treatment was delayed for up to six hours post-toxin administration, with dopamine levels recovering to 42% of control compared to 11% in the saline-treated group. nih.gov

Furthermore, immunohistochemical analysis confirmed the protective effects of this compound on the neuronal cell bodies in the substantia nigra. Seven days following MPTP injection, the number of tyrosine hydroxylase (TH)-positive dopaminergic neurons, a key marker for these cells, was reduced to 42% of control levels in untreated mice. Treatment with this compound significantly attenuated this neuronal loss, preserving 70% of the TH-positive neurons. nih.gov These findings suggest that this compound directly or indirectly protects dopaminergic neurons from the neurotoxic effects induced by MPTP. nih.gov

| Parameter Measured | MPTP + Saline Group (% of Control) | MPTP + this compound Group (% of Control) | Reference |

|---|---|---|---|

| Striatal Dopamine Content (3 days post-MPTP) | 23% | 51% | nih.gov |

| TH-Positive Neurons in Substantia Nigra (7 days post-MPTP) | 42% | 70% | nih.gov |

Astrocytes, a type of glial cell in the brain, play a crucial role in supporting neurons. nih.gov In response to injury or disease, such as in Parkinson's, astrocytes become "reactive," a process known as reactive astrocytosis. nih.govparkinsonsnewstoday.com This reaction can have both beneficial and detrimental effects. In the context of MPTP-induced neurotoxicity, a pronounced reactive astrocytosis is typically observed in the striatum seven days after the insult. nih.gov

The administration of this compound alters the typical course of this glial response. Instead of preventing astrocytosis, it appears to modulate it, inducing an earlier and more moderate activation of astrocytes between three to seven days post-MPTP injection. nih.gov This modulation of astrocyte activity is believed to be a key part of the compound's neuroprotective mechanism. The earlier activation may facilitate astrocytic support for injured neurons, promoting their recovery and survival. nih.gov This suggests that this compound's therapeutic action may not be solely neuron-centric but also involves harnessing the supportive functions of glial cells to combat neurodegeneration. nih.govparkinsonsnewstoday.com

Investigations in Epileptic Disorders

In vitro studies have demonstrated the potent effects of this compound in controlling seizure-like activity. Using rat hippocampal slices where epileptiform activity is induced by the GABAA receptor antagonist pentylenetetrazol (PTZ), this compound has been shown to be highly active in reducing the frequency of seizure-like discharges. nih.govresearchgate.net This model is widely used to screen for compounds with potential anticonvulsant properties. nih.govnih.gov The activity of this compound in this assay highlights its potential as a treatment for epilepsy. researchgate.net

Valproic acid (VPA) is a well-established, broad-spectrum antiepileptic drug. nih.govresearchgate.net It is itself a branched-chain fatty acid (2-propylpentanoic acid). researchgate.net Given the structural similarity, comparative studies are crucial for evaluating the potential advantages of new derivatives like this compound.

Research on various branched medium-chain fatty acids has shown that specific structural modifications can lead to improved anticonvulsant activity compared to VPA. nih.gov In in vitro models using PTZ-induced discharges, this compound was found to be highly active, demonstrating a strong effect on reducing epileptiform bursts. researchgate.net While direct quantitative comparisons of potency in the same study are detailed, the high activity of this compound and other branched derivatives suggests they may offer an improvement over the parent compound, VPA. nih.govresearchgate.net For example, at a concentration of 1mM, VPA shows only a weak to moderate effect in reducing seizure activity in these models, whereas other branched fatty acids can completely block it. researchgate.netunil.ch

| Compound | Effect on PTZ-Induced Epileptiform Discharges | Reference |

|---|---|---|

| Valproic Acid (VPA) | Weak to moderate effect | researchgate.netunil.ch |

| Octanoic Acid (OA) | No significant effect | researchgate.net |

| This compound (2-PO) | Highly active | researchgate.net |

| Decanoic Acid (DA) | Strong effect, can completely block activity | researchgate.netunil.ch |

The anticonvulsant efficacy of medium-chain fatty acids is highly dependent on their chemical structure. nih.gov Studies investigating a series of these compounds have revealed a strong, branch-point-specific activity. nih.gov

Key findings from these structure-activity relationship studies include:

Chain Length: Straight-chain fatty acids show varying activity. For instance, octanoic acid (an 8-carbon backbone) shows little to no effect on seizure control in PTZ models, while nonanoic (9-carbon) and decanoic (10-carbon) acids are strongly active. researchgate.net

Branching: The presence and position of a branch on the carbon chain are critical. Derivatives of octanoic acid branched at the second carbon, such as this compound, are highly active. researchgate.net This indicates that the specific arrangement of the alkyl side chains significantly influences the compound's ability to control seizures.

Lipophilicity: For analogues of valproic acid, compounds with high anticonvulsant activity and minimal neurotoxicity tend to have calculated lipophilicity (C log P) values within a specific range (1.84 to 2.64) and possess a nine-carbon backbone, in contrast to the eight carbons of VPA. nih.gov

This research demonstrates that small structural modifications to the fatty acid backbone can dramatically alter its therapeutic efficacy, providing a basis for designing novel fatty acid derivatives with enhanced potency for seizure control. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym | Chemical Class |

|---|---|---|

| This compound | ONO-2506, 2-PO | Branched-Chain Fatty Acid |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | MPTP | Neurotoxin |

| Dopamine | - | Neurotransmitter |

| Tyrosine Hydroxylase | TH | Enzyme/Neuronal Marker |

| Pentylenetetrazol | PTZ | GABAA Receptor Antagonist |

| Valproic Acid | VPA, 2-propylpentanoic acid | Branched-Chain Fatty Acid |

| Octanoic Acid | OA | Straight-Chain Fatty Acid |

| Nonanoic Acid | NA | Straight-Chain Fatty Acid |

| Decanoic Acid | DA | Straight-Chain Fatty Acid |

Explorations in Other Neurodegenerative and Functional Brain Conditions

Exploratory research into this compound, also known as arundic acid and designated as ONO-2506, has extended to amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease affecting motor neurons. The primary mechanism of action investigated is the compound's ability to modulate astrocyte activity by inhibiting the synthesis of the S100B protein, which is believed to contribute to neuronal damage. benthamdirect.comnih.gov

Clinical investigations were undertaken to assess the potential of ONO-2506PO (the oral formulation) as a therapeutic agent for ALS. A Phase II, multi-center, randomized, double-blind, placebo-controlled study was conducted in Europe to evaluate the efficacy and safety of the compound. researchgate.net The trial assessed whether a 1200 mg/day dose could prevent the progression of the disease, with the primary endpoint being the change in respiratory function (slow vital capacity, SVC). researchgate.net

Following these results, a separate placebo-controlled study was initiated in patients with an onset of muscle weakness within 14 months of randomization to further investigate the potential of ONO-2506PO in slowing the decline of respiratory function, functional status, and muscle strength. clinicaltrials.gov A long-term safety extension study was also planned.

Table 1: Clinical Trial of this compound (ONO-2506PO) in ALS

| Study Identifier | Phase | Status | Primary Purpose | Key Findings/Endpoints |

|---|---|---|---|---|

| ONO-2506POE014 | Phase II | Completed | To investigate the efficacy and safety of ONO-2506PO in slowing disease progression in ALS patients. | No significant difference in respiratory function decline for the total population. Potential benefit in the subgroup with shorter disease duration. researchgate.net |

| NCT00403104 | Phase II | Completed | To determine if oral ONO-2506PO could slow the decline in respiratory function, functional status, muscle strength, quality of life, and survival. clinicaltrials.gov | Results not posted on ClinicalTrials.gov. |

| NCT00694941 | Phase II | Unknown | To investigate the long-term safety of ONO-2506PO in ALS patients who completed the ONO-2506POE014 study. | To assess long-term safety. |

No preclinical or clinical investigations of this compound for the treatment of Normal Tension Glaucoma (NTG) were identified in a review of the available scientific literature. Research in NTG primarily focuses on lowering intraocular pressure and exploring neuroprotective strategies that target pathways other than those known to be modulated by this compound.

Preclinical research indicates that this compound (arundic acid, ONO-2506) may have therapeutic potential in the context of spinal cord injury (SCI). Studies have primarily focused on its ability to inhibit the production and release of the S100B protein from astrocytes, a key process in the secondary injury cascade that follows the initial trauma. nih.gov

In a rat model of SCI, administration of arundic acid was shown to improve motor function and limit the expansion of secondary injury. nih.gov The study found that treatment prevented the expansion of the lesion from the injury site and that the morphology of astrocytes in treated animals resembled that of normal spinal cord tissue. nih.gov

Another study in a rat model of spinal cord contusion investigated the effect of arundic acid on neuropathic pain, a common and debilitating consequence of SCI. nih.gov The results showed that treatment significantly attenuated both mechanical and thermal allodynia. nih.gov Histological analysis supported these findings, revealing a reduction in the cross-sectional area of cysts at the injury site and decreased expression of S100B and glial fibrillary acidic protein (GFAP), a marker of astrocytic activation. nih.gov These findings suggest that by inhibiting S100B production and suppressing astrocytic activation, arundic acid can reduce neuropathic pain following SCI. nih.gov

Table 2: Preclinical Findings of this compound in Spinal Cord Injury Rat Models

| Study Focus | Animal Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Motor Function & Secondary Injury | Thoracic (T10) SCI | Improved motor function (BBB scores, %grip test). Inhibited expansion of the secondary injury lesion. nih.gov | Inhibition of S100B protein production and release from astrocytes. nih.gov | Hanada et al., J Neurol Sci, 2014 nih.gov |

| Neuropathic Pain | Thoracic (T10) SCI Contusion | Attenuated mechanical and thermal allodynia. Reduced cyst area at the injury site. nih.gov | Inhibition of S100B production and subsequent suppression of astrocytic activation. nih.gov | Kaito et al., The Spine Journal, 2019 nih.gov |

A review of the scientific literature did not identify any preclinical or clinical investigations into the therapeutic potential of this compound for functional brain diseases such as depression or anxiety disorders. One hypothesis paper has suggested that the compound's inhibitory action on S100B synthesis could potentially increase vulnerability to depression in at-risk patients, though this has not been experimentally verified. nih.gov

Translational Research and Clinical Development Status (e.g., Phase II Clinical Trials)

The translational research and clinical development of this compound (arundic acid, ONO-2506) has spanned several neurological disorders, with multiple Phase II clinical trials completed. nih.gov The compound was identified as a modulator of astrocyte activation, primarily through its inhibition of S100B protein synthesis. benthamdirect.com

The most significant clinical development program for arundic acid was for the treatment of acute ischemic stroke . An injectable formulation (ONO-2506, Proglia) was jointly developed by Ono Pharmaceutical and Merck & Co. for this indication. frontiersin.org A Phase II study in the United States and Canada, known as the RREACT study, was initiated. frontiersin.org However, the trial was discontinued after a planned interim analysis by an independent Data Safety Monitoring Board concluded that it was highly unlikely the drug would show statistically significant efficacy compared to placebo under the existing study design. frontiersin.org A Phase II/III study in Japan for the same indication was scheduled to continue. frontiersin.org

Arundic acid has also been the subject of clinical development for other neurodegenerative conditions, including Alzheimer's disease and Parkinson's disease . nih.govdrugbank.com Phase I trials for an oral formulation (Cereact) were conducted for these indications, and as of 2013, Phase II clinical development for these diseases had been reported as completed. nih.gov

Advanced Analytical and Characterization Methodologies in 2 Propyloctanoic Acid Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental to verifying the molecular structure of 2-propyloctanoic acid by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different proton environments and their neighboring protons. The carboxylic acid proton (-COOH) is highly characteristic, appearing as a broad singlet far downfield, typically in the 10-12 ppm range, due to strong deshielding and hydrogen bonding. libretexts.org This peak disappears upon exchange with deuterium (B1214612) oxide (D₂O). The single proton on the alpha-carbon (the chiral center) is also deshielded by the adjacent carbonyl group and typically appears in the 2.0-2.6 ppm region. orgchemboulder.com The remaining methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the hexyl and propyl chains produce a series of complex, overlapping signals in the upfield region (approximately 0.8-1.7 ppm). orgchemboulder.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and gives a characteristic signal in the 175-185 ppm range. libretexts.org The alpha-carbon, attached to the carboxyl group, is also shifted downfield. The carbons of the alkyl chains appear in the upfield region of the spectrum.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Signal (ppm) | Assignment | Key Characteristics |

| ¹H NMR | ~10.0 - 13.0 | -COOH | Broad singlet, disappears with D₂O |

| ~2.0 - 2.6 | -CH(COOH)- | Multiplet, deshielded by C=O | |

| ~0.8 - 1.7 | Alkyl -CH₂- and -CH₃ | Complex overlapping multiplets | |

| ¹³C NMR | ~175 - 185 | -COOH | Carbonyl carbon |

| ~40 - 50 | -CH(COOH)- | Alpha-carbon | |

| ~14 - 40 | Alkyl -CH₂- and -CH₃ | Aliphatic carbons |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by features characteristic of a carboxylic acid. A very broad and strong absorption is observed in the 2500-3300 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgdocbrown.info A second, highly characteristic and strong peak appears around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. docbrown.info Absorptions from C-H stretching of the alkyl chains are also present in the 2850-2960 cm⁻¹ range. docbrown.info

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (186.29 g/mol ). nih.gov The fragmentation pattern is key to confirming the structure. Common fragmentations for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com Alpha-cleavage next to the carbonyl group is also common. Data from the NIST library for this compound shows characteristic peaks at m/z values of 102 and 73. nih.gov

Table 2: Key IR and MS Data for this compound

| Technique | Signal | Assignment |

| IR Spectroscopy | 2500-3300 cm⁻¹ | O-H stretch (very broad) |

| 1700-1725 cm⁻¹ | C=O stretch (strong) | |

| 2850-2960 cm⁻¹ | C-H stretch | |

| Mass Spectrometry | m/z 186 | Molecular Ion [M]⁺ |

| m/z 169 | [M-OH]⁺ | |

| m/z 141 | [M-COOH]⁺ | |

| m/z 102, 73, 41 | Characteristic Fragments |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its two enantiomers.

High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) Both HPLC and Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), are powerful methods for assessing the chemical purity of a this compound sample. nih.govoup.com In these techniques, the sample is passed through a column, and components separate based on their differential interactions with the stationary phase. By comparing the retention time of the main peak with that of a reference standard, the identity of the compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For GLC analysis, carboxylic acids are often converted to more volatile esters, such as methyl esters (FAMEs), to improve chromatographic performance. nih.gov

Enantiomeric Excess (ee) Determination Since this compound is a chiral molecule, it exists as two non-superimposable mirror images called enantiomers ((R)- and (S)-2-propyloctanoic acid). Determining the enantiomeric excess (% ee), which measures the purity of one enantiomer over the other, is critical in pharmaceutical and biological studies. This is accomplished using chiral chromatography. chiralpedia.com

Chiral HPLC: This is the most common method for enantiomeric resolution. chiralpedia.com It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. nih.gov These differential interactions cause one enantiomer to travel through the column faster than the other, resulting in two separated peaks. Polysaccharide-based CSPs are frequently effective for separating the enantiomers of chiral carboxylic acids. researchgate.netresearchgate.net The % ee is calculated from the integrated areas of the two enantiomer peaks.

Chiral GLC: Similar to chiral HPLC, this technique uses a capillary column with a chiral stationary phase to separate the volatile derivatives of the enantiomers.

Table 3: Chromatographic Methods for this compound Analysis

| Method | Application | Principle | Key Information Obtained |

| HPLC / GLC | Purity Determination | Separation based on polarity and/or boiling point on an achiral stationary phase. | Chemical purity (%), identification via retention time. |

| Chiral HPLC / GLC | Enantiomeric Excess (ee) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to separation. | Enantiomeric purity (%), ratio of (R)- to (S)-enantiomers. |

X-Ray Crystallographic Structure Analysis for Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govwikipedia.org This technique provides an unambiguous confirmation of the (R) or (S) configuration at the chiral center of this compound.

The process requires a high-quality single crystal of an enantiomerically pure sample. nih.gov When a beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. wikipedia.org By analyzing the intensities and positions of the diffracted spots, a detailed three-dimensional map of the electron density within the crystal can be generated. nih.gov This map allows for the precise determination of atomic positions, bond lengths, bond angles, and, crucially, the absolute configuration of the chiral center. nih.gov While this technique provides the "gold standard" for structural proof, obtaining a suitable crystal can be a significant challenge. To date, no public crystal structure of this compound has been reported.

Table 4: Information Provided by X-Ray Crystallography

| Parameter | Description |

| Molecular Connectivity | Confirms the bonding arrangement of atoms. |

| Bond Lengths & Angles | Provides precise geometric data for the molecule. |

| Conformation | Reveals the preferred 3D shape of the molecule in the solid state. |

| Absolute Stereochemistry | Unambiguously determines the (R) or (S) configuration at the chiral center. |

| Intermolecular Interactions | Shows how molecules are packed and interact within the crystal lattice. |

In Silico Studies for Structure-Activity Relationship Prediction and Mechanistic Insights

Computational, or in silico, methods are increasingly used to predict the properties of molecules like this compound, guiding experimental research and providing mechanistic insights.

Density Functional Theory (DFT) DFT is a quantum mechanical modeling method used to compute the electronic structure of molecules. acs.orgnih.gov For this compound, DFT calculations can be used to determine the lowest energy (most stable) three-dimensional conformations, predict vibrational frequencies for comparison with experimental IR spectra, and calculate NMR chemical shifts. nih.govresearchgate.netresearchgate.net Furthermore, DFT provides insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding its reactivity.

ADME Prediction In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These models use the chemical structure of this compound to calculate key physicochemical descriptors that influence its pharmacokinetic behavior. dntb.gov.uayoutube.com Important computed properties include the logarithm of the partition coefficient (LogP), which predicts lipophilicity; topological polar surface area (TPSA), which relates to membrane permeability; and the number of hydrogen bond donors and acceptors. These parameters help predict properties like oral bioavailability, blood-brain barrier penetration, and plasma protein binding.

Table 5: In Silico ADME-Relevant Properties of this compound

| Property | Value | Significance |

| Molecular Weight | 186.29 g/mol | Influences diffusion and transport. |

| XLogP3 | 3.7 | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 1 | Influences solubility and binding. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and binding. |

| Topological Polar Surface Area | 37.3 Ų | Relates to transport properties and bioavailability. |

| Data sourced from PubChem CID 552716. |

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.commdpi.com This method is crucial for predicting structure-activity relationships (SAR) and understanding the potential mechanism of action. A 3D model of the protein target is used, and computational algorithms "dock" the structure of this compound into the active site, predicting the binding pose and estimating the strength of the interaction (binding affinity). nih.gov These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for biological activity, thereby guiding the design of more potent analogues. mdpi.com

Emerging Research Themes and Future Directions for 2 Propyloctanoic Acid

Potential for Combination Therapies in Neurodegenerative Diseases

The multifaceted nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, often necessitates therapeutic approaches that target multiple pathological pathways simultaneously. The future for 2-Propyloctanoic acid likely lies in its use as part of a combination therapy regimen. The rationale for this is rooted in the potential for synergistic effects, where the combination of two or more drugs is more effective than each drug used alone.

For instance, research into related compounds has shown promise in combining agents that modulate different aspects of neurodegeneration. A combination of acamprosate (B196724) and baclofen, for example, has been found to synergistically protect neurons against amyloid-beta toxicity by modulating both GABAergic and glutamatergic pathways. Similarly, the use of chemical chaperones in conjunction with other classes of drugs is being explored to combat protein misfolding, a common hallmark of many neurodegenerative conditions.

Future preclinical studies will likely investigate this compound in combination with drugs targeting neuroinflammation, oxidative stress, and protein aggregation. For example, combining it with an antioxidant or an anti-inflammatory agent could provide a multi-pronged attack against the complex pathology of diseases like Alzheimer's. The aim of such combination therapies would be to achieve enhanced therapeutic efficacy, potentially at lower doses of each individual drug, thereby reducing the risk of side effects.

Table 1: Illustrative Preclinical Combination Therapy Approaches for Neurodegenerative Diseases

| Therapeutic Agent 1 | Therapeutic Agent 2 (Example) | Rationale for Combination | Potential Neurodegenerative Disease Target |

| This compound | Antioxidant (e.g., Ferulic Acid) | Combatting oxidative stress and providing neuroprotection. | Alzheimer's Disease, Parkinson's Disease |

| This compound | Anti-inflammatory (e.g., Ibuprofen) | Reducing neuroinflammation, a key component of neurodegeneration. | Alzheimer's Disease, Multiple Sclerosis |

| This compound | Anti-amyloid agent (e.g., Monoclonal Antibody) | Targeting protein aggregation and offering neuroprotective effects. | Alzheimer's Disease |

Identification of Novel Molecular Targets and Therapeutic Pathways

A crucial area of future research for this compound is the precise identification of its molecular targets and the elucidation of the therapeutic pathways it modulates within the central nervous system. While its mechanisms are not yet fully understood, research on the structurally similar valproic acid offers significant clues. VPA is known to be a histone deacetylase (HDAC) inhibitor, and this action is believed to contribute to its neuroprotective effects. HDAC inhibitors can modify gene expression to promote neuronal survival and plasticity.

Future investigations will likely focus on whether this compound shares this HDAC inhibitory activity and, if so, which specific HDAC isoforms it targets. Furthermore, its effects on key signaling pathways implicated in neurodegeneration, such as the Wnt/β-catenin pathway, which is involved in neurogenesis, and pathways regulating synaptic plasticity, will be a key area of study.

Researchers will also explore other potential targets, including neurotransmitter systems like the GABAergic and glutamatergic systems, which are crucial for maintaining neuronal excitability and are often dysregulated in neurological disorders. Techniques such as chemical proteomics and computational-aided drug design will be instrumental in identifying novel binding partners and downstream effectors of this compound.

Expansion of Therapeutic Applications to Broader Neurological Spectrum

While the initial focus of research for compounds like this compound may be narrow, there is significant potential for its application across a broader spectrum of neurological disorders. The neuroprotective and potential anti-inflammatory properties suggested by studies on analogous compounds indicate that its utility may extend beyond a single disease.

Future research will likely explore the efficacy of this compound in animal models of various neurodegenerative and neurological conditions, including:

Parkinson's Disease: Investigating its ability to protect dopaminergic neurons from degeneration.

Amyotrophic Lateral Sclerosis (ALS): Assessing its potential to slow motor neuron death and disease progression.

Huntington's Disease: Exploring its effects on mutant huntingtin protein aggregation and toxicity.

Traumatic Brain Injury (TBI) and Stroke: Evaluating its neuroprotective effects in acute injury models.

The expansion of therapeutic applications will depend on a deeper understanding of the compound's mechanism of action. If it is found to target fundamental pathological processes common to multiple neurological disorders, such as neuroinflammation, oxidative stress, or mitochondrial dysfunction, its therapeutic potential could be substantial.

Development of Advanced Drug Delivery Systems

A significant hurdle in treating neurological disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). Future research on this compound will undoubtedly focus on the development of advanced drug delivery systems to enhance its brain penetration and therapeutic efficacy.

Strategies that may be explored include:

Prodrugs: Chemically modifying this compound to create a more lipophilic prodrug that can more easily cross the BBB before being converted to the active compound within the brain.

Nanoparticle-based carriers: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, which can be engineered to target the BBB and facilitate transport into the brain. These systems can also provide controlled and sustained release of the drug.

Intranasal Delivery: Bypassing the BBB altogether by administering the drug intranasally, allowing for direct transport to the central nervous system.

These advanced delivery systems hold the promise of increasing the bioavailability of this compound in the brain, potentially leading to improved therapeutic outcomes at lower systemic doses.

Table 2: Potential Advanced Drug Delivery Systems for this compound

| Delivery System | Mechanism of Action | Potential Advantages |

| Prodrug Approach | Increased lipophilicity for enhanced BBB penetration. | Improved brain bioavailability. |

| Liposomal Encapsulation | Encapsulation in lipid vesicles for protection and targeted delivery. | Reduced systemic side effects, controlled release. |

| Polymeric Nanoparticles | Entrapment in a polymer matrix for sustained release and targeting. | Enhanced stability, potential for surface modification for targeting. |

| Intranasal Administration | Direct transport from the nasal cavity to the brain. | Bypasses the blood-brain barrier, rapid onset of action. |

Integration with Biomarker Discovery and Personalized Medicine Approaches in Neuropharmacology

The future of neuropharmacology lies in personalized medicine, where treatments are tailored to the individual patient based on their unique genetic and biological makeup. The integration of this compound research with biomarker discovery will be essential for realizing this vision.

Future research will focus on identifying biomarkers that can:

Predict therapeutic response: Identifying patients who are most likely to benefit from treatment with this compound. This could involve genetic screening for polymorphisms in drug metabolizing enzymes or drug targets. nih.gov

Monitor disease progression and treatment efficacy: Using fluid-based biomarkers (from blood or cerebrospinal fluid) or imaging biomarkers to track the effects of the drug on the underlying pathology of the disease. nih.gov

Stratify patient populations for clinical trials: Ensuring that clinical trials are conducted on well-defined patient groups, increasing the likelihood of detecting a therapeutic effect. nih.gov

Pharmacogenomic studies will be crucial to understand how genetic variations influence the pharmacokinetics and pharmacodynamics of this compound. This knowledge will enable the development of personalized dosing regimens to maximize efficacy and minimize adverse effects. The ultimate goal is to move away from a "one-size-fits-all" approach to treatment and towards a more precise and effective therapeutic strategy for individuals with neurological disorders. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Propyloctanoic acid, and how can researchers ensure enantiomeric purity in its production?

The synthesis of (R)-2-Propyloctanoic acid involves a multi-step process starting with the acylation of (-)-2,10-camphorsultam using octanoyl chloride, followed by diastereoselective alkylation of the lithium enolate with allyl bromide. Hydrolysis and catalytic hydrogenation yield the final product. To ensure enantiomeric purity, researchers should employ chiral chromatography (e.g., HPLC with chiral columns) or X-ray crystallography to verify stereochemistry at critical steps. Strict control of reaction conditions (e.g., temperature, solvent purity) and use of enantiomerically pure starting materials are essential .

Q. What analytical techniques are recommended for characterizing this compound in pure form?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (¹H and ¹³C NMR to verify alkyl chain positioning and carboxylic acid group).

- High-Performance Liquid Chromatography (HPLC) : To assess purity and enantiomeric excess.

- Mass Spectrometry (MS) : For molecular weight confirmation (expected m/z 186.29 for C₁₁H₂₂O₂).

- Melting Point Analysis : To compare with literature values (e.g., white crystalline powder properties) .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation.

- Handling : Use in well-ventilated areas with PPE (gloves, lab coats, eye protection) to avoid skin/eye irritation.

- Solubility : Prepare stock solutions in DMSO or ethanol (<18.63 mg/mL), with sonication if necessary. Avoid aqueous buffers unless pH-adjusted to enhance solubility .

Advanced Research Questions

Q. How can researchers optimize the diastereoselective alkylation step in this compound synthesis to improve yield and selectivity?

Optimization strategies include:

- Catalyst Screening : Test alternative bases (e.g., LDA vs. NaHMDS) to enhance enolate formation efficiency.

- Temperature Control : Lower reaction temperatures (-78°C) to minimize side reactions.

- Solvent Selection : Use non-polar solvents (e.g., THF) to stabilize the enolate intermediate.

- Monitoring Reaction Progress : Employ TLC or in-situ FTIR to track alkylation completion. Post-reaction purification via flash chromatography can isolate the desired diastereomer .

Q. What experimental strategies can resolve discrepancies in reported neuroprotective efficacy of this compound across different preclinical models?

To address contradictions:

- Model Standardization : Use consistent animal models (e.g., transient MCAO in mice for stroke studies) and dosage regimens.

- Biomarker Validation : Quantify S-100β levels in both in vitro (astrocyte cultures) and in vivo models to correlate target engagement.

- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., administration routes, disease progression stages) .

Q. What experimental considerations are critical when comparing in vitro and in vivo effects of this compound on astrocyte modulation?

Key factors include:

- Dose Translation : Adjust in vitro concentrations (typically µM range) to physiologically relevant in vivo doses (e.g., 10 mg/kg in mice).

- Temporal Dynamics : Account for differences in exposure time (acute vs. chronic models).

- Blood-Brain Barrier (BBB) Penetration : Assess pharmacokinetics (e.g., plasma half-life, brain-to-plasma ratio) using LC-MS/MS .

Q. How should researchers design pharmacokinetic studies for this compound to account for its physicochemical limitations?

- Bioavailability Studies : Administer via intravenous and oral routes to calculate absolute bioavailability.

- Solubility Enhancement : Use co-solvents (e.g., cyclodextrins) or lipid-based formulations for in vivo dosing.

- Metabolic Profiling : Identify major metabolites via liver microsome assays and UPLC-QTOF-MS .

Q. What methodological approaches validate target engagement of this compound in astrocyte modulation studies?

- Gene Expression Analysis : Quantify S-100β mRNA levels via qRT-PCR in treated vs. untreated astrocytes.

- Protein Assays : Use ELISA or Western blot to measure S-100β protein suppression.

- Functional Assays : Assess astrocyte activation markers (e.g., GFAP) in co-culture models with neurons to evaluate neuroprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.